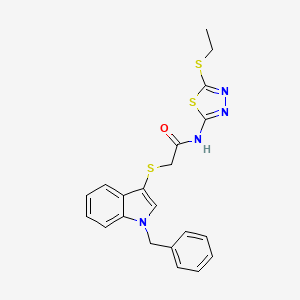
2-(1-benzylindol-3-yl)sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(1-benzylindol-3-yl)sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide” is a chemical compound with the molecular formula C21H20N4OS3 . It is offered by Benchchem for scientific research.
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula C21H20N4OS3. It includes a benzylindol group, a thiadiazol group, and an acetamide group .Physical And Chemical Properties Analysis
The average mass of this compound is 440.605 Da and its Monoisotopic mass is 440.079926 Da .Scientific Research Applications
Glutaminase Inhibitors
- A study by Shukla et al. (2012) highlights the synthesis and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. Their research found that some truncated analogs of BPTES retained potency, presenting an opportunity to improve aqueous solubility and potential therapeutic applications in inhibiting kidney-type glutaminase (GLS) (Shukla et al., 2012).
Antimicrobial and Antifungal Action
- Sych et al. (2019) conducted a study on the antimicrobial and antifungal action of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems. Their findings indicated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).
Crystal Structure Analysis
- Ismailova et al. (2014) focused on the crystal structure analysis of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide. Their research provided insights into the molecular configuration and potential for designing organometallic materials (Ismailova et al., 2014).
Potential Antimicrobial Agents
- Rehman et al. (2016) synthesized N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides as potential antimicrobial agents. This study highlighted the synthesis process and evaluated the antimicrobial effectiveness of these compounds (Rehman et al., 2016).
Novel Derivatives Synthesis for Medical Applications
- Yu et al. (2014) worked on synthesizing novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives. These compounds were prepared using carbodiimide condensation, showing potential for diverse medical applications (Yu et al., 2014).
Anticancer Properties
- Yushyn et al. (2022) studied the synthesis of a novel molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties for anticancer properties. Their research proposed a cost-effective synthesis approach for this molecule, demonstrating its potential in cancer treatment (Yushyn et al., 2022).
Copper Complexes and Organometallic Materials
- Ardan et al. (2017) explored the coordination behavior of allyl derivatives of 1,3,4-thiadiazoles with respect to transition metal ions, specifically copper. Their study contributes to the understanding of 1,3,4-thiadiazoles as precursors for the crystal engineering of organometallic materials (Ardan et al., 2017).
properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS3/c1-2-27-21-24-23-20(29-21)22-19(26)14-28-18-13-25(12-15-8-4-3-5-9-15)17-11-7-6-10-16(17)18/h3-11,13H,2,12,14H2,1H3,(H,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSSOHYZQUZDIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzylindol-3-yl)sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


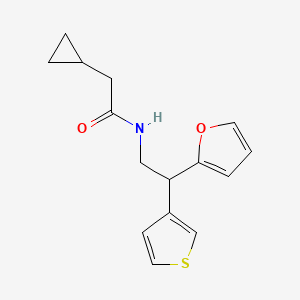
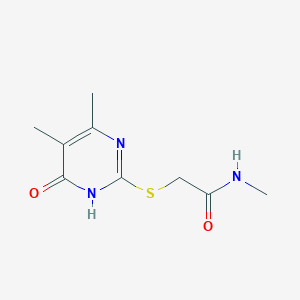

![2-(5-Nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2400877.png)
![Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2400878.png)


![6-Cyclopropyl-N-[4-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine](/img/structure/B2400881.png)
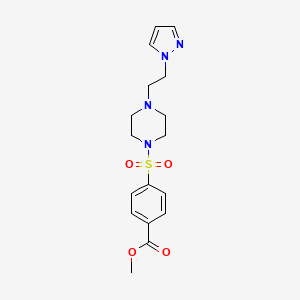
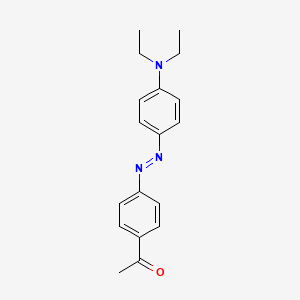
![4-methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2400885.png)
![2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-propan-2-ylacetamide](/img/structure/B2400886.png)
